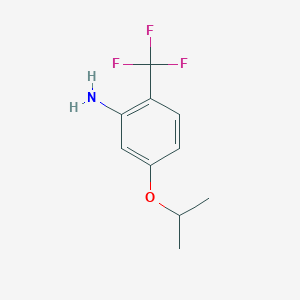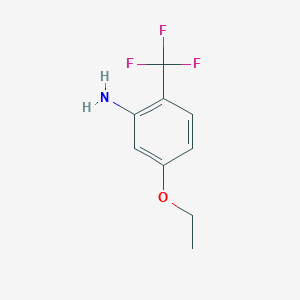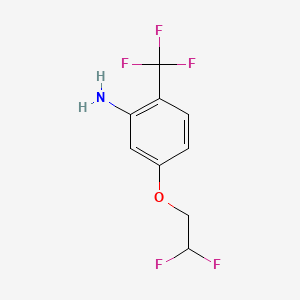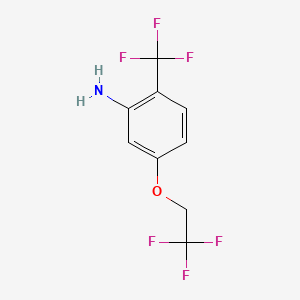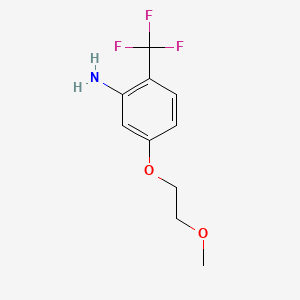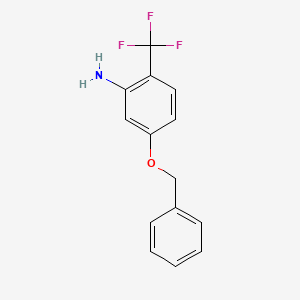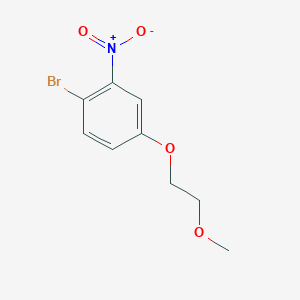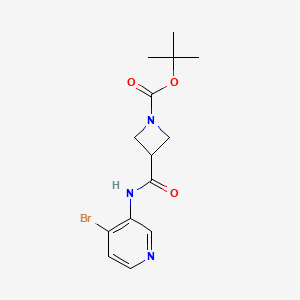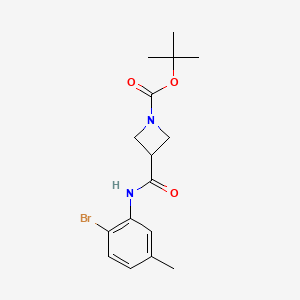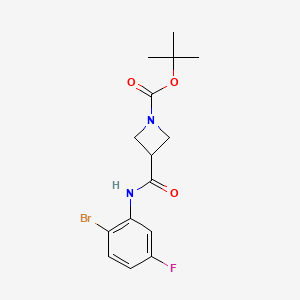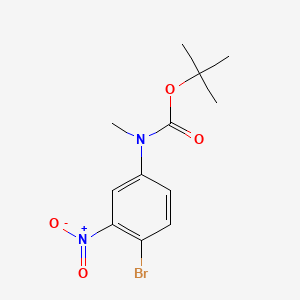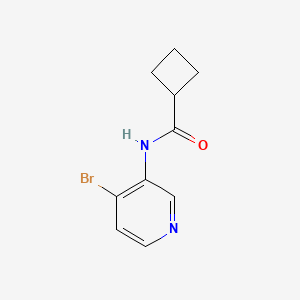
N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclobutanecarboxamide moiety attached to a 4-bromopyridin-3-yl group, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide typically involves the reaction of 4-bromopyridine with cyclobutanecarboxylic acid or its derivatives. One common method includes the use of coupling reagents such as bis(pinacolato)diboron, potassium acetate, and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane . The reaction conditions often require heating and stirring to ensure complete conversion and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials. Industrial production may also involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with different aryl or alkyl groups using boron reagents and palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Reagents such as bis(pinacolato)diboron and palladium catalysts are used, typically in solvents like dioxane or toluene.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are diverse aryl or alkyl derivatives of the original compound.
Scientific Research Applications
N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting enzymes like GSK-3β, which are implicated in neurodegenerative diseases.
Biological Research: The compound’s ability to modulate biological pathways makes it a candidate for studying cellular processes and disease mechanisms.
Industrial Applications: Its unique structure allows for the development of new materials and catalysts in chemical industries.
Mechanism of Action
The mechanism of action of N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of enzymes like GSK-3β, inhibiting their activity and thereby modulating downstream signaling pathways involved in inflammation and neurodegeneration . This inhibition can lead to reduced production of pro-inflammatory cytokines and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromopyridin-3-yl)cyclobutanecarboxamide
- N-(6-Bromopyridin-2-yl)cyclobutanecarboxamide
Uniqueness
N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards certain biological targets. This makes it distinct from other bromopyridine derivatives and potentially more effective in certain applications.
Properties
IUPAC Name |
N-(4-bromopyridin-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-5-12-6-9(8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLOMKYBPOMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
